4-(1H-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate is a complex organic compound that features a tetrazole ring and a fluorophenoxy butanoate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Esterification: The next step involves the esterification of the tetrazole derivative with 2-(2-fluorophenoxy)butanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and reagents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the ester moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The fluorophenoxy butanoate moiety enhances the compound’s lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring but differ in the substituents attached to the ring.
Fluorophenoxy Derivatives: Compounds with similar fluorophenoxy groups but different ester or amide linkages.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)butanoate is unique due to the combination of the tetrazole ring and the fluorophenoxy butanoate moiety. This dual functionality imparts distinct chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C17H15FN4O3 |
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Molecular Weight |
342.32 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C17H15FN4O3/c1-2-15(25-16-6-4-3-5-14(16)18)17(23)24-13-9-7-12(8-10-13)22-11-19-20-21-22/h3-11,15H,2H2,1H3 |
InChI Key |
HIEVZFGOBDOFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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